molecular formula C12H16BNO3 B12502111 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde

Cat. No.: B12502111
M. Wt: 233.07 g/mol
InChI Key: NVAOAZQGVQVAPS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is an organic compound that features a boron-containing dioxaborolane ring attached to a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the picolinaldehyde structure. One common method involves the reaction of picolinaldehyde with pinacolborane in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of picolinic acid.

    Reduction: Formation of picolinalcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make it a versatile compound in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is unique due to the presence of both the picolinaldehyde moiety and the boron-containing dioxaborolane ring

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is a compound featuring a boron-containing functional group that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known for their unique reactivity and ability to form covalent bonds with biomolecules.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, boronic acids often target proteasomal degradation pathways by binding to the active sites of proteases.
  • Cell Signaling Modulation : It can modulate cell signaling pathways by interacting with proteins that play crucial roles in cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines. For example, a related compound was effective against breast cancer cells by targeting the CDK4/6 pathway .
  • Antimicrobial Properties :
    • Preliminary data suggest antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects :
    • Some research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases like Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related boron compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of cyclin-dependent kinase (CDK) activity.

Case Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of boron compounds similar to this compound. The findings revealed that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against MRSA
NeuroprotectivePotential benefits in neurodegenerative diseases

Properties

Molecular Formula

C12H16BNO3

Molecular Weight

233.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3

InChI Key

NVAOAZQGVQVAPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O

Origin of Product

United States

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